molecular formula C15H20O2 B1395388 3-(Sec-butyl)-4-(cyclopropylmethoxy)benzaldehyde CAS No. 883514-10-1

3-(Sec-butyl)-4-(cyclopropylmethoxy)benzaldehyde

Cat. No.: B1395388
CAS No.: 883514-10-1
M. Wt: 232.32 g/mol
InChI Key: FNJZVWCWDPQUGB-UHFFFAOYSA-N
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Description

3-(Sec-butyl)-4-(cyclopropylmethoxy)benzaldehyde is a substituted benzaldehyde derivative featuring a sec-butyl group at the 3-position and a cyclopropylmethoxy group at the 4-position of the aromatic ring. For example, cyclopropylmethoxy-containing benzaldehydes are key precursors in the synthesis of phosphodiesterase-4 (PDE4) inhibitors like roflumilast .

Properties

IUPAC Name

3-butan-2-yl-4-(cyclopropylmethoxy)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20O2/c1-3-11(2)14-8-13(9-16)6-7-15(14)17-10-12-4-5-12/h6-9,11-12H,3-5,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNJZVWCWDPQUGB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1=C(C=CC(=C1)C=O)OCC2CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Starting Material Selection and Initial Functionalization

The synthesis begins with the selection of 3,4-dihydroxybenzaldehyde as the core raw material. This compound provides the necessary aromatic framework with hydroxyl groups positioned for subsequent modifications. The initial step involves alkylation to introduce the 4-(cyclopropylmethoxy) group.

Key Reaction: Alkylation of 3,4-dihydroxybenzaldehyde

  • Reagents: Cyclopropylmethyl bromide or chloride, base (e.g., potassium carbonate or sodium hydride), solvent such as acetone or dimethylformamide (DMF).
  • Conditions: Reflux at 50-80°C under inert atmosphere.
  • Outcome: Selective mono-alkylation at the 4-hydroxy position yields 4-(cyclopropylmethoxy)-3-hydroxybenzaldehyde.

This step is critical for ensuring regioselectivity, often achieved through controlled stoichiometry and reaction conditions to prevent poly-alkylation.

Protection and Deprotection Strategies

To facilitate selective reactions, the 3-hydroxy group may be temporarily protected, using groups such as methoxy or silyl derivatives, to prevent undesired side reactions during subsequent steps.

Note: The patent literature indicates that protection/deprotection steps are often employed to improve yields and purity, especially during oxidation and alkylation phases.

Introduction of the Sec-Butyl Side Chain

The sec-butyl group is introduced via nucleophilic substitution or alkylation at the aromatic ring or via side-chain addition to the aldehyde precursor.

Method:

  • Reagents: Sec-butyl halides (e.g., sec-butyl bromide), base, and solvent such as DMF or acetonitrile.
  • Conditions: Reflux at 80-100°C.
  • Outcome: Formation of a sec-butyl substituted intermediate, either on the aromatic ring or as part of a side chain, depending on the specific synthetic route.

Alternatively, the sec-butyl group can be introduced through Grignard or organolithium reagents, reacting with the aldehyde to form secondary alcohols, which are subsequently oxidized to the aldehyde.

Oxidation to Benzaldehyde

The key intermediate, 3-(sec-butyl)-4-(cyclopropylmethoxy)benzaldehyde, is obtained by oxidizing the corresponding primary alcohol or aldehyde precursor.

Oxidation Methods:

  • Reagents: Hydrogen peroxide, meta-chloroperbenzoic acid (m-CPBA), or peracetic acid.
  • Conditions: Mild conditions at 20-110°C, depending on the reagent.
  • Notes: The choice of oxidant influences impurity formation; hydrogen peroxide offers milder conditions with fewer chlorinated impurities.

The oxidation step must be carefully controlled to prevent over-oxidation or formation of chlorinated by-products, which are problematic in industrial synthesis.

Purification and Final Refinement

Purification is achieved through recrystallization from solvents such as toluene, sherwood oil, or ethyl acetate, often after washing with water or adsorption on sorbent materials like silica gel, alumina, or molecular sieves.

Process:

  • Washing: To remove unreacted raw materials and impurities.
  • Adsorption: Using sorbents to eliminate residual impurities.
  • Recrystallization: From suitable solvents to obtain high-purity product.

The choice of purification method directly impacts the purity and crystalline form of the final compound, which is crucial for subsequent pharmaceutical applications.

Data Table: Summary of Preparation Methods

Step Reagents Conditions Purpose Key Notes
1 3,4-Dihydroxybenzaldehyde, cyclopropylmethyl halide, base Reflux 50-80°C Alkylation of phenolic hydroxyl Regioselective mono-alkylation
2 Protecting groups (optional) Various Protect hydroxyl groups Enhances selectivity and yield
3 Sec-butyl halide, base Reflux 80-100°C Side-chain introduction Via nucleophilic substitution or Grignard reaction
4 Hydrogen peroxide, m-CPBA, or peracetic acid 20-110°C Oxidation to aldehyde Mild conditions reduce impurities
5 Toluene, sherwood oil, ethyl acetate Recrystallization at room temperature Purification Ensures high purity and crystalline form

Research Findings and Industrial Considerations

  • Yield Optimization: Patents indicate that controlling reaction temperature and stoichiometry enhances yield and reduces impurities, especially chlorinated by-products during oxidation.
  • Environmental and Safety Aspects: Using hydrogen peroxide or peracetic acid minimizes chlorinated impurities and safety hazards associated with chlorinated solvents.
  • Scalability: Recrystallization and adsorption techniques are suitable for scale-up, avoiding chromatography, which is less practical industrially.

Chemical Reactions Analysis

Types of Reactions

3-(Sec-butyl)-4-(cyclopropylmethoxy)benzaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or Jones reagent.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy group can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products Formed

    Oxidation: 3-(Sec-butyl)-4-(cyclopropylmethoxy)benzoic acid.

    Reduction: 3-(Sec-butyl)-4-(cyclopropylmethoxy)benzyl alcohol.

    Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used.

Scientific Research Applications

3-(Sec-butyl)-4-(cyclopropylmethoxy)benzaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a starting material for the preparation of various derivatives.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and as a component in the formulation of fragrances and flavors.

Mechanism of Action

The mechanism of action of 3-(Sec-butyl)-4-(cyclopropylmethoxy)benzaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways involved can vary and are subject to ongoing research.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 3-(Sec-butyl)-4-(cyclopropylmethoxy)benzaldehyde with structurally related benzaldehyde derivatives, focusing on synthesis, physicochemical properties, and applications.

Structural Analogues and Key Differences

Compound Name Substituents (Position) Key Features
This compound - 3: sec-butyl
- 4: cyclopropylmethoxy
Combines steric bulk and moderate electron-donating effects; potential for chiral synthesis due to sec-butyl group.
4-(Cyclopropylmethoxy)benzaldehyde (S5) - 4: cyclopropylmethoxy Simpler structure; high-yield synthesis (99%) via NaBH4 reduction . Used in dihydrobenzofuran derivatives .
3-(Cyclopropylmethoxy)-4-(difluoromethoxy)benzaldehyde - 3: cyclopropylmethoxy
- 4: difluoromethoxy
Electron-withdrawing difluoromethoxy group enhances stability; key intermediate for roflumilast (PDE4 inhibitor) .
4-(Difluoromethoxy)-3-(cyclopropylmethoxy)benzaldehyde - 3: cyclopropylmethoxy
- 4: difluoromethoxy
Tuned electronic properties for organic electronics (e.g., OLEDs) due to fluorinated groups .
3-(Sec-butyl)-4-ethoxybenzaldehyde - 3: sec-butyl
- 4: ethoxy
Ethoxy group provides less steric hindrance than cyclopropylmethoxy; limited pharmacological data .

Physicochemical Properties

Property This compound (Predicted) 3-(Cyclopropylmethoxy)-4-(difluoromethoxy)benzaldehyde 4-(Cyclopropylmethoxy)benzaldehyde
Molecular Weight (g/mol) ~234.3 242.22 177.09
Melting Point Not reported 37–38°C Not reported
Boiling Point Not reported 331.3°C Not reported
Solubility Likely lipophilic due to alkyl/cyclopropyl groups Soluble in acetone, DMF, THF Soluble in ethyl acetate, methanol

Stability and Reactivity

  • Electron-Withdrawing vs. Donating Groups : The difluoromethoxy group in 3-(Cyclopropylmethoxy)-4-(difluoromethoxy)benzaldehyde increases oxidative stability compared to the purely donating cyclopropylmethoxy group in S5 .
  • Steric Effects : The sec-butyl substituent in the target compound likely reduces reaction rates in electrophilic aromatic substitution due to steric hindrance, whereas smaller substituents (e.g., ethoxy in ) permit higher reactivity.

Biological Activity

3-(Sec-butyl)-4-(cyclopropylmethoxy)benzaldehyde is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

  • Chemical Formula : C15H20O2
  • CAS Number : 883514-10-1
  • Molecular Weight : 232.33 g/mol

Biological Activity

Research indicates that this compound exhibits various biological activities, including:

  • Antimicrobial Properties : Preliminary studies suggest efficacy against certain bacterial strains, indicating potential as an antimicrobial agent. Its structural features may contribute to its interaction with bacterial cell membranes, disrupting their integrity.
  • Anticancer Activity : The compound has been evaluated for its potential in cancer treatment. It appears to inhibit cell proliferation in various cancer cell lines, possibly through the induction of apoptosis and modulation of cell cycle progression .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways crucial for cell survival and proliferation. For instance, it could target kinases or phosphatases that regulate cell signaling pathways related to growth and apoptosis .
  • Receptor Modulation : There is evidence suggesting that this compound interacts with various receptors, potentially influencing cellular responses and signaling cascades associated with inflammation and cancer progression.

Case Studies

  • Antimicrobial Evaluation :
    • A study tested the compound against both Gram-positive and Gram-negative bacteria, demonstrating significant inhibitory effects on growth at low concentrations. This suggests potential applications in developing new antimicrobial agents .
  • Cancer Cell Line Studies :
    • In vitro studies on breast and colon cancer cell lines showed that treatment with this compound resulted in reduced viability and increased apoptosis rates when compared to untreated controls. The observed effects were dose-dependent, highlighting the compound's potential as a therapeutic agent in oncology .

Table 1: Summary of Biological Activities

Activity TypeObservationsReference
AntimicrobialEffective against specific bacterial strains
AnticancerInduces apoptosis in cancer cell lines
Enzyme InhibitionPotential inhibition of key metabolic enzymes

Table 2: Structure-Activity Relationship (SAR)

Structural FeatureEffect on Activity
Sec-butyl groupEnhances lipophilicity and membrane penetration
Cyclopropylmethoxy moietyContributes to receptor binding affinity
Aldehyde functional groupMay facilitate interactions with biomolecules

Q & A

Q. How to address inconsistent NMR spectra due to rotameric forms of the sec-butyl group?

  • Solution :
  • Acquire spectra at elevated temperatures (e.g., 60°C in DMSO-d₆) to reduce rotational barriers.
  • Use 2D NMR (COSY, NOESY) to resolve overlapping peaks .

Q. Why might GC-MS analysis fail to detect trace impurities in synthesized batches?

  • Troubleshooting :
  • Switch to LC-MS with electrospray ionization (ESI) for better sensitivity toward polar byproducts.
  • Spike samples with internal standards (e.g., deuterated analogs) for quantification .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(Sec-butyl)-4-(cyclopropylmethoxy)benzaldehyde
Reactant of Route 2
Reactant of Route 2
3-(Sec-butyl)-4-(cyclopropylmethoxy)benzaldehyde

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